ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiadiazine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methylpiperidine, which can be achieved through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed through cyclization reactions involving appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
Scientific Research Applications
Ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate
- 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol
Uniqueness
Ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its combination of a piperidine ring, a thiadiazine ring, and an ester group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H23N3O5S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C15H23N3O5S/c1-4-23-15(20)13-9-18(24(21,22)16-12(13)3)10-14(19)17-7-5-11(2)6-8-17/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
RBCICSCATLMKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)N2CCC(CC2)C |
Origin of Product |
United States |
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